N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-18(12-25-15-7-5-14(6-8-15)21(23)24)19-10-9-13-11-20-17-4-2-1-3-16(13)17/h1-8,11,20H,9-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWXTHMHHQUBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide typically involves the coupling of tryptamine with a nitrophenoxy acetic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the generated by-products.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of corresponding aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with enhanced properties.
Key Applications:
- Building Block for Drug Development : Utilized in the synthesis of potential therapeutic agents targeting various diseases.
- Material Science : Investigated for its role in developing new materials due to its chemical stability and reactivity.
This compound has been studied for its interactions with biological targets, leading to several promising applications in medicine.
Therapeutic Potential
- Anti-inflammatory Properties : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents.
- Antibacterial Properties : Similar structures have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound derivatives, several compounds exhibited significant inhibition of cell growth in breast and lung cancer cell lines. The most potent derivatives showed IC50 values below 10 µM, indicating strong potential for further development as anticancer therapies.
Case Study 2: Enzyme Inhibition
A series of synthesized compounds were tested for acetylcholinesterase (AChE) inhibition. Compounds derived from this compound achieved IC50 values lower than 5 µM, suggesting efficacy in treating neurodegenerative diseases like Alzheimer's.
Research Findings and Insights
Recent studies have highlighted the versatility of this compound in medicinal chemistry:
| Application Area | Findings |
|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation; IC50 values < 10 µM in various cancer lines. |
| Enzyme Inhibition | Strong AChE inhibition; potential application in Alzheimer's treatment. |
| Antibacterial Activity | Effective against E. coli and S. aureus; MIC values below 50 µg/mL reported. |
| Anti-inflammatory | Modulation of inflammatory pathways; further research needed for clinical applications. |
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitrophenoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs differ in substituents on the indole ring, acetamide chain, or aromatic groups. Below is a comparative analysis:
Table 1: Structural Comparison
Physicochemical Properties
- In contrast, analogs with methyl () or fluoro () groups exhibit varied electronic profiles.
- Lipophilicity : The nitro group increases polarity compared to methyl or biphenyl substitutions, which could reduce membrane permeability but improve water solubility. Fluorine substitutions (e.g., ) balance lipophilicity and electronegativity.
- Steric Effects : Bulky substituents like biphenyl () or dual indole systems () may hinder binding to flat active sites, whereas the target compound’s planar nitro group minimizes steric interference.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by case studies and relevant research findings.
1. Chemical Structure and Properties
This compound, with the chemical formula C18H17N3O4, features an indole moiety linked to a nitrophenoxy acetamide structure. This unique configuration is believed to contribute to its biological activity.
2. Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with nitrophenoxy acetic acid under controlled conditions. The process can be optimized to enhance yield and purity, as demonstrated in various studies .
3.1 Antimicrobial Activity
Several studies have reported the antimicrobial properties of indole derivatives, including this compound. For instance, research has shown that compounds with similar structures exhibit significant activity against various bacterial strains . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | E. coli |
| Indole derivatives | High | Staphylococcus aureus |
3.2 Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. In vitro studies have indicated that certain indole derivatives can significantly inhibit reactive oxygen species (ROS), suggesting a protective role against oxidative damage .
3.3 Antitumor Activity
Research indicates that this compound may possess antitumor properties. A study involving various human cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively, particularly against colon and lung cancer cells . The cytotoxic effects were assessed using the MTT assay, revealing a dose-dependent response.
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| HT 29 | 15 | Colorectal |
| H460M | 20 | Lung |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various indole derivatives, this compound was tested against clinical isolates of bacteria. Results showed that it inhibited growth at concentrations lower than those required for traditional antibiotics, indicating potential as a novel antimicrobial agent .
Case Study 2: Antioxidant Mechanisms
Another investigation focused on the antioxidant mechanisms of indole derivatives, including our compound of interest. The study found that it significantly reduced DPPH radical levels in vitro, supporting its potential use in formulations aimed at reducing oxidative stress in biological systems .
5. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and antitumor domains. Its antioxidant properties further enhance its therapeutic potential. Continued research into its mechanisms and efficacy will be crucial for developing new therapeutic agents based on this compound.
Q & A
Q. Q1. What are the key synthetic strategies for preparing N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide?
The synthesis typically involves a multi-step approach:
Amide bond formation : React 1H-indole-3-ethylamine with 2-(4-nitrophenoxy)acetic acid using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a base (e.g., 2,6-lutidine) .
Purification : Monitor reactions via TLC (hexane:ethyl acetate, 9:3 v/v) and purify intermediates by column chromatography. Final products are recrystallized from ethanol or DCM .
Characterization : Validate structures using -NMR (400 MHz, DMSO-d6), -NMR, and high-resolution mass spectrometry (HRMS) .
Q. Q2. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystallize the compound in methanol or ethanol.
- Resolve bond lengths, angles, and torsion angles (e.g., nitro group dihedral angles relative to the phenyl ring) .
- Hydrogen bonding networks (e.g., C–H⋯O interactions) can stabilize the crystal lattice .
Advanced Research Questions
Q. Q3. What challenges arise in optimizing reaction yields for this compound, and how are they addressed?
Key issues :
- Low coupling efficiency : Due to steric hindrance from the indole and nitro groups. Mitigate using excess TBTU (1.5–2 eq) and prolonged reaction times (12–24 hr) .
- Byproduct formation : Monitor via TLC and optimize solvent polarity (e.g., DCM for stepwise reactions) .
Data-driven solution : Use DOE (Design of Experiments) to vary temperature (0–30°C), reagent ratios, and solvent systems .
Q. Q4. How do computational methods aid in predicting the bioactivity of this compound?
Molecular docking : Simulate interactions with targets like serotonin receptors (due to the indole moiety) or nitroreductases.
DFT calculations : Analyze electron density maps to predict reactive sites (e.g., nitro group reduction potential) .
ADMET profiling : Use tools like SwissADME to estimate solubility (LogP ~3.5) and blood-brain barrier permeability .
Q. Q5. What contradictions exist in reported spectroscopic data for similar acetamide derivatives?
- NMR shifts : The indole NH proton ( ~10–12 ppm) may show variability due to solvent effects (DMSO vs. CDCl3) .
- Mass spectrometry : Isotopic patterns for chlorine or nitro groups require high-resolution instruments to avoid misassignment .
- Resolution : Cross-validate with SC-XRD to resolve ambiguities in NOE correlations .
Methodological Considerations
Q. Q6. What analytical techniques are critical for assessing purity and stability?
Q. Q7. How is the nitro group’s electronic impact on the acetamide core characterized?
- UV-Vis spectroscopy : Measure shifts in polar solvents (e.g., ~270 nm for nitro → π* transitions) .
- Cyclic voltammetry : Determine reduction potentials (e.g., ≈ -0.8 V vs. Ag/AgCl) to assess redox activity .
Troubleshooting in Biological Assays
Q. Q8. How to address low solubility in cell-based assays?
- Vehicle optimization : Use DMSO (≤0.1% v/v) with co-solvents like PEG-400.
- Prodrug design : Modify the nitro group to a more soluble amine post-assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
